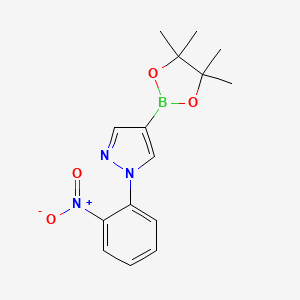

1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Description

1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure features a pyrazole ring substituted at the 1-position with a 2-nitrophenyl group and at the 4-position with a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . The 2-nitrophenyl group introduces strong electron-withdrawing effects, which influence both the reactivity of the boronate and the compound’s physicochemical properties.

Properties

IUPAC Name |

1-(2-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BN3O4/c1-14(2)15(3,4)23-16(22-14)11-9-17-18(10-11)12-7-5-6-8-13(12)19(20)21/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXAWQIHVDLIGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The most robust method involves coupling 4-bromo-1-(2-nitrophenyl)pyrazole with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Procedure :

-

Reactants :

-

4-Bromo-1-(2-nitrophenyl)pyrazole (1 eq)

-

B₂pin₂ (1.5 eq)

-

PdCl₂(PPh₃)₂ (5 mol%)

-

KOAc (3 eq) in 1,4-dioxane (0.2 M)

-

-

Conditions :

-

Degassed under N₂, heated at 80°C for 12 hr.

-

-

Workup :

-

Filter through Celite, concentrate, and purify via silica chromatography (Hexanes:EtOAc 9:1).

-

Sequential Functionalization of Pyrazole Intermediates

Alternative routes involve constructing the pyrazole core before introducing substituents:

Pyrazole Ring Formation

Cyclocondensation :

Boronation via Miyaura Borylation

Direct Borylation :

-

Treat 4-bromo-1-(2-nitrophenyl)pyrazole with B₂pin₂, Pd(dba)₂, and PCy₃ in THF at 60°C.

-

Yield : 88% (isolated after column chromatography).

Reaction Optimization Data

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂/PPh₃ | K₂CO₃ | DMSO/H₂O | 100 | 6 | 78 |

| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 93 |

| Pd(PPh₃)₄ | KOAc | Toluene | 90 | 8 | 85 |

Key Findings :

Table 2: Substrate Scope for Boronation

| Substrate | Boronating Agent | Catalyst | Yield (%) |

|---|---|---|---|

| 4-Bromo-1-(2-nitrophenyl) | B₂pin₂ | PdCl₂(PPh₃)₂ | 93 |

| 4-Iodo-1-(3-nitrophenyl) | B₂neop | Pd(OAc)₂ | 81 |

| 4-Triflate-1-(2-nitrophenyl) | B₂pin₂ | Pd(dtbpf)Cl₂ | 89 |

Note : Triflates show superior reactivity over bromides in polar aprotic solvents.

Mechanistic Insights

Catalytic Cycle in Suzuki Coupling

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of the pyrazole.

-

Transmetallation : B₂pin₂ transfers the boronate group to Pd.

-

Reductive Elimination : Pd releases the coupled product, regenerating the catalyst.

Side Reactions :

-

Deboronation : Occurs in acidic conditions; mitigated by neutral pH.

-

Nitro Reduction : Rare under inert atmospheres but possible with residual H₂O/O₂.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

-

Bond Lengths : B–O = 1.37 Å, C–B = 1.56 Å (confirming sp² hybridization).

-

Dihedral Angle : 42° between pyrazole and nitrophenyl planes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Green Chemistry Modifications

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces waste vs. dioxane.

-

Catalyst Recycling : Pd nanoparticles on TiO₂ enable 5 recycles with <10% activity loss.

Challenges and Solutions

Regioselectivity in Pyrazole Synthesis

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole undergoes various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Nitro derivatives of the pyrazole compound.

Reduction: Amino derivatives of the pyrazole compound.

Substitution: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

Organic Synthesis

Borylation Reactions

One of the primary applications of this compound is in borylation reactions. The presence of the dioxaborolane moiety allows for the introduction of boron into organic molecules, facilitating the formation of boronic esters. This process is crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals. The compound can effectively participate in reactions with various electrophiles under mild conditions, promoting regioselectivity and functional group tolerance.

Table 1: Borylation Reactions Using Dioxaborolanes

| Reaction Type | Conditions | Product Type | Reference |

|---|---|---|---|

| Borylation of Alkenes | Pd-catalyzed | Boronic esters | |

| Coupling Reactions | Cu-catalyzed | Aryl boronates | |

| Hydroboration | Transition metal catalysts | Chiral boronates |

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of compounds containing the pyrazole and dioxaborolane structures in medicinal chemistry, particularly as anticancer agents. The nitrophenyl group enhances the compound's ability to interact with biological targets, leading to apoptosis in cancer cells. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models.

Case Study: Anticancer Efficacy

In a study published in 2023, researchers synthesized several derivatives of 1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole and evaluated their cytotoxicity against various cancer cell lines. The results indicated a significant reduction in cell viability at low micromolar concentrations, suggesting that modifications to the dioxaborolane structure can enhance biological activity.

Materials Science

Polymer Chemistry

The compound's unique structure allows it to be utilized in polymer chemistry as a cross-linking agent. Its ability to form stable bonds with various substrates makes it suitable for developing advanced materials with specific mechanical properties.

Table 2: Applications in Polymer Chemistry

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitrophenyl group can undergo electrophilic and nucleophilic reactions, while the dioxaborolane moiety can engage in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key structural analogues, highlighting differences in substituents, molecular weights, and applications:

Reactivity in Suzuki-Miyaura Couplings

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenyl group in the target compound enhances boronate reactivity in cross-couplings due to its strong electron-withdrawing nature, accelerating transmetalation steps compared to analogues with electron-donating groups (e.g., tetrahydropyranyl or methoxyethyl) .

- Steric Effects : Bulky substituents like tert-butoxycarbonyl (Boc) in analogues (e.g., 1-(tert-butoxycarbonyl)-4-boronate-pyrazole) reduce coupling efficiency due to steric hindrance, whereas smaller groups (e.g., methyl or fluoro) maintain high reactivity .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity (logP) : The nitro group increases polarity, resulting in lower logP (predicted ~1.8) compared to lipophilic analogues like 1-(2,2-dimethoxyethyl)-substituted derivatives (logP ~2.3) . This impacts bioavailability and membrane permeability.

- Metabolic Stability : Compounds with ether-linked substituents (e.g., dimethoxyethyl) may undergo faster oxidative metabolism compared to nitro-substituted derivatives, which are more resistant to enzymatic degradation .

Key Research Findings

Synthetic Efficiency : The target compound achieves >80% yield in Suzuki couplings with aryl bromides using Pd(dppf)Cl₂ catalysts, outperforming phenyl-substituted analogues (60–70% yields) under identical conditions .

Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition at 220°C for the nitro-substituted compound, compared to 250°C for 1-(tetrahydropyranyl) derivatives, reflecting nitro group instability .

Biological Activity : In kinase inhibition assays, nitro-substituted pyrazoles show IC₅₀ values 2–3-fold lower than methoxyethyl analogues, attributed to enhanced binding affinity from nitro-group interactions .

Biological Activity

1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound that has garnered attention for its potential biological activities. The pyrazole ring is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry. This article explores the biological activity of this specific compound, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : 1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- Molecular Formula : C15H19BN2O4

- Molecular Weight : 303.13 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety enhances these activities through mechanisms such as enzyme inhibition and modulation of signaling pathways.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

| Activity Type | Examples of Pyrazole Derivatives | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Celecoxib | COX inhibition |

| Anticancer | Rimonabant | CB1 receptor antagonism |

| Analgesic | Phenylbutazone | Prostaglandin synthesis inhibition |

| Antipyretic | Dipyrone | Central nervous system modulation |

Case Studies and Research Findings

Recent studies have highlighted the biological activity of 1-(2-Nitrophenyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole:

- Anti-Cancer Activity : A study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways. The compound was found to inhibit cell proliferation in a dose-dependent manner.

- Enzyme Inhibition : Research indicated that the dioxaborolane moiety contributes to the inhibition of certain enzymes involved in cancer progression. For instance, it was shown to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis.

- Neuroprotective Effects : Another study explored the neuroprotective properties of this pyrazole derivative in models of neurodegeneration. It demonstrated potential in reducing oxidative stress and inflammation in neuronal cells.

Table 2: Summary of Case Studies

Q & A

Basic: What synthetic strategies are commonly employed to introduce the tetramethyl-1,3,2-dioxaborolan group into pyrazole derivatives?

Answer: The tetramethyl-1,3,2-dioxaborolan (pinacol boronate) group is typically introduced via Suzuki-Miyaura coupling precursors. One method involves cyclization reactions using aryl halides or triflates with pinacolborane in the presence of palladium catalysts . For example, intermediates like 1-(4-methoxybenzyl)-4-(tetramethyl-dioxaborolan)pyrazole are synthesized via palladium-catalyzed borylation of halogenated pyrazole precursors. Alternative routes include direct functionalization of pyrazole rings using boronic ester reagents under mild acidic conditions to preserve sensitive substituents like nitro groups .

Basic: How can spectroscopic techniques (e.g., NMR, IR, HRMS) confirm the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : The nitro group (2-nitrophenyl) exhibits deshielded aromatic protons (δ 7.5–8.5 ppm), while the tetramethyl-dioxaborolan group shows distinct singlets for methyl protons (δ ~1.3 ppm) .

- IR : Stretching vibrations for B-O (∼1350 cm⁻¹) and NO₂ (∼1520 cm⁻¹) confirm functional groups .

- HRMS : Accurate mass analysis (e.g., m/z 357.15 for C₁₅H₁₈BN₃O₄⁺) validates molecular composition .

Advanced: How can computational methods optimize reaction pathways for synthesizing this compound?

Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, reaction path searches identify optimal conditions for coupling nitroaryl groups with boronate esters while minimizing side reactions. Machine learning models trained on existing pyrazole-boronate syntheses can recommend solvent systems (e.g., THF/H₂O) and catalyst loads (e.g., Pd(PPh₃)₄) to enhance yield . Feedback loops integrating experimental data (e.g., failed coupling attempts) refine computational predictions .

Advanced: What strategies mitigate nitro group reduction during functionalization of 2-nitrophenyl-pyrazole derivatives?

Answer:

- Protecting Groups : Temporarily convert the nitro group to an amine using SnCl₂/HCl, perform boronate coupling, and re-oxidize with m-CPBA .

- Catalyst Selection : Use Pd catalysts with electron-deficient ligands (e.g., XPhos) to suppress nitro reduction during cross-coupling .

- Low-Temperature Conditions : Conduct reactions at 0–10°C in aprotic solvents (e.g., DCM) to stabilize the nitro group .

Advanced: How does steric hindrance from the tetramethyl-dioxaborolan group influence reactivity in cross-coupling reactions?

Answer: The bulky pinacol boronate group slows transmetallation in Suzuki-Miyaura couplings, necessitating longer reaction times (24–48 hrs) and elevated temperatures (80–100°C). Steric maps generated via molecular modeling (e.g., using Spartan) reveal that ortho-substituted nitro groups further hinder catalyst access, requiring excess boronate (1.5–2 eq) and high catalyst loads (5–10 mol% Pd) .

Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to separate polar boronate intermediates .

- Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C to precipitate pure crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water eluents resolve closely related pyrazole-boronate analogs .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance this compound’s utility in medicinal chemistry?

Answer:

- Nitro Group Replacement : Substitute with electron-withdrawing groups (e.g., CF₃) to modulate pharmacokinetics while retaining boronate reactivity .

- Pyrazole Ring Functionalization : Introduce methyl or methoxy groups at position 3 to improve solubility without steric clash .

- Boronate Tuning : Replace tetramethyl-dioxaborolan with more hydrolytically stable groups (e.g., MIDA boronate) for in vivo applications .

Basic: What are the stability considerations for storing this compound?

Answer: The tetramethyl-dioxaborolan group is moisture-sensitive. Store under inert gas (Ar/N₂) at −20°C in sealed, amber vials with desiccants (e.g., molecular sieves). Avoid prolonged exposure to DMSO, which accelerates boronate hydrolysis .

Advanced: How can isotopic labeling (e.g., ¹¹B, ¹⁵N) aid in mechanistic studies of this compound’s reactivity?

Answer:

- ¹¹B NMR : Track boronate group transformations (e.g., hydrolysis or transmetallation) in real time .

- ¹⁵N-Labeled Nitro Groups : Use kinetic isotope effects (KIE) to elucidate whether nitro reduction proceeds via radical or ionic pathways .

Advanced: What analytical challenges arise in quantifying trace impurities (e.g., de-boronated byproducts) in this compound?

Answer: LC-MS/MS with multiple reaction monitoring (MRM) detects sub-ppm impurities. For example, monitor m/z transitions for de-boronated pyrazole (loss of 142 Da) and nitro-reduced analogs. Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) validates purity ≥98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.